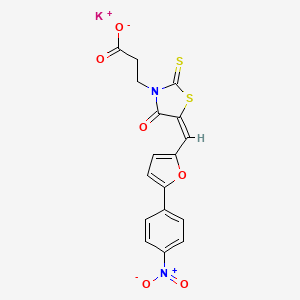
5,6,7-Trifluoroindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trifluoroindoline is a fluorinated indole derivative with the molecular formula C8H5F3N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trifluoroindoline typically involves the introduction of trifluoromethyl groups into the indole framework. One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This reaction selectively introduces trifluoromethyl groups to the indole at the C2 position under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7-Trifluoroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated indoles, quinones, and various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
5,6,7-Trifluoroindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.
Wirkmechanismus
The mechanism by which 5,6,7-Trifluoroindoline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7-Tribromoindole: Another halogenated indole derivative with similar structural properties.
4,5,6,7-Tetrahydroindole: A hydrogenated indole with different reactivity and applications.
Uniqueness
5,6,7-Trifluoroindoline is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric effects. These properties make it a valuable compound for designing molecules with specific biological activities and improved stability.
Eigenschaften
Molekularformel |
C8H6F3N |
|---|---|
Molekulargewicht |
173.13 g/mol |
IUPAC-Name |
5,6,7-trifluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H6F3N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h3,12H,1-2H2 |
InChI-Schlüssel |
XWXKBRSWQNPZKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C(C(=C(C=C21)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B13014203.png)




![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)
![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)



![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)
